molecular formula C12H11N3O2 B15042205 4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide

4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide

Cat. No.: B15042205
M. Wt: 229.23 g/mol
InChI Key: DZVXLHBNNBVIPZ-RIYZIHGNSA-N
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Description

4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a hydrazone derivative known for its potential applications in various fields, including chemistry, biology, and industry. This compound features a benzohydrazide moiety linked to a pyrrole ring through a methylene bridge, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzohydrazide and pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated benzohydrazide derivatives.

Mechanism of Action

The mechanism of action of 4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its pyrrole moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications, such as coordination chemistry and biological studies, where the pyrrole ring plays a crucial role in its activity and interactions.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-hydroxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)12(17)15-14-8-10-2-1-7-13-10/h1-8,13,16H,(H,15,17)/b14-8+

InChI Key

DZVXLHBNNBVIPZ-RIYZIHGNSA-N

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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